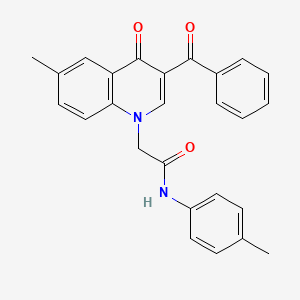
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide, also known as BMAA, is a non-proteinogenic amino acid that is found in various plant species and marine organisms. This compound has gained attention due to its potential role in neurodegenerative diseases such as Alzheimer's and ALS. In
Scientific Research Applications
Synthesis Methodologies
Research in the field of quinazolinone derivatives has led to the synthesis of various compounds with significant biological activities. For instance, the study by Al-Suwaidan et al. (2016) outlines the synthesis of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones evaluated for their in vitro antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, with some being more potent than the positive control 5-FU. The molecular docking studies indicated their potential mechanism of action through inhibition of specific cancer cell lines (Al-Suwaidan et al., 2016).
Antitumor Activities
The antitumor potential of quinazolinone derivatives is a significant area of interest. The synthesis of these compounds and their evaluation against various cancer cell lines have shown promising results. For example, compounds synthesized and studied by Rajveer et al. (2010) were known for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities, which suggest their utility in developing new therapeutic agents (Rajveer et al., 2010).
Antimicrobial Evaluations
The antimicrobial activity of quinazolinone derivatives is another critical research area. Studies have synthesized various derivatives and tested their effectiveness against different microbial species. For instance, Gul et al. (2017) prepared a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activity. This research demonstrated that most compounds were active against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).
properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-17-8-11-20(12-9-17)27-24(29)16-28-15-22(25(30)19-6-4-3-5-7-19)26(31)21-14-18(2)10-13-23(21)28/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVQKQRQJOLZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

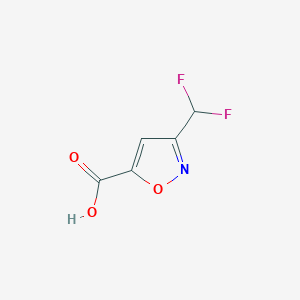

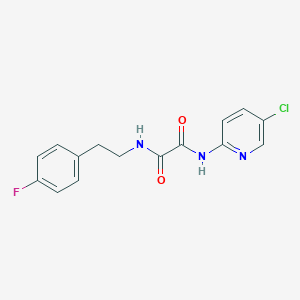
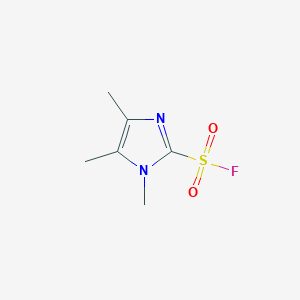
![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)

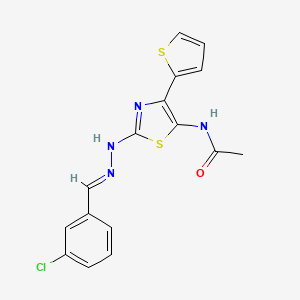
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2685411.png)



![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)

![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)